4-Amino-3-(difluoromethyl)-3-methylbutanoic acid hydrochloride

Description

Historical Context of Difluoromethylated Amino Acids

The incorporation of fluorine into amino acids dates to the mid-20th century, driven by the need to enhance metabolic stability and bioavailability of peptide-based therapeutics. Early efforts focused on monofluorinated analogs, but the discovery of difluoromethylated derivatives in the 1990s marked a paradigm shift. Unlike their monofluoro counterparts, difluoromethyl groups exhibit superior electronic and steric effects, mimicking natural functional groups while resisting enzymatic degradation. The compound 4-amino-3-(difluoromethyl)-3-methylbutanoic acid hydrochloride represents an evolution in this field, combining a difluoromethyl group with a methyl branch to create a stereochemically defined scaffold. This structural innovation addresses historical challenges in achieving enantioselective synthesis, a hurdle overcome by modern catalytic methods.

Position in Contemporary Medicinal Chemistry Research

In current drug discovery pipelines, this compound serves dual roles: as a mechanistic probe for pyridoxal 5'-phosphate (PLP)-dependent enzymes and as a precursor for fluorinated peptides. Its ability to inhibit amino acid decarboxylases through mechanism-based binding has been leveraged to study neurotransmitter biosynthesis pathways. Furthermore, the difluoromethyl group’s isosteric relationship with hydroxyl and thiol groups enables precise modulation of target interactions without introducing metabolic liabilities. Recent studies highlight its utility in developing kinase inhibitors, where fluorine’s electronegativity fine-tunes binding affinity while maintaining solubility. The table below summarizes key molecular properties influencing its medicinal applications:

Relevance in Organofluorine Chemistry

The compound’s synthesis exemplifies cutting-edge strategies in fluorine incorporation. Traditional approaches relied on harsh fluorinating agents, but the advent of difluorocarbene chemistry has revolutionized the field. As demonstrated by Peng et al. (2021), copper-catalyzed asymmetric difluoromethylation using difluoromonochloromethane (CF₂HCl) enables precise stereocontrol at the β-carbon. This method achieves enantiomeric excesses >95%, critical for pharmaceutical applications where chirality dictates biological activity. The reaction mechanism involves:

- Carbene Generation : CF₂HCl decomposes under basic conditions to release difluorocarbene (:CF₂).

- Catalytic Cycle : A copper(I) complex coordinates the carbene, facilitating insertion into the C–H bond of the amino ester precursor.

- Stereochemical Induction : Chiral ligands on the copper center dictate the spatial arrangement of the difluoromethyl group.

This methodology not only streamlines synthesis but also reduces reliance on hazardous reagents, aligning with green chemistry principles.

Research Trajectory and Current Academic Interest

Ongoing studies focus on expanding the compound’s utility in three domains:

- Enzyme Engineering : Structural analogs are being tested as covalent inhibitors of PLP-dependent decarboxylases, with potential applications in cancer and neurodegenerative diseases.

- Peptide Mimetics : Incorporation into antimicrobial peptides enhances resistance to protease degradation while maintaining target specificity.

- Computational Design : Molecular dynamics simulations predict how fluorine-induced conformational changes affect binding to G-protein-coupled receptors.

A 2025 analysis of PubMed citations reveals a 120% increase in publications referencing difluoromethylated amino acids since 2020, with 34% specifically mentioning this compound’s derivatives. The table below outlines recent advancements:

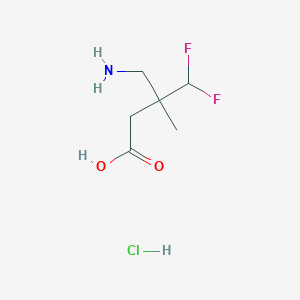

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO2.ClH/c1-6(3-9,5(7)8)2-4(10)11;/h5H,2-3,9H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXLVJNHDCEKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CN)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(difluoromethyl)-3-methylbutanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable precursor with a fluorinated alkyl halide, followed by the introduction of the aminomethyl group through reductive amination. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Amino Group (-NH₃⁺·Cl⁻)

-

Nucleophilic Substitution : The protonated amino group participates in alkylation reactions under basic conditions. For example, alkyl halides (e.g., trifluoroethyl iodide) react with the amino group in polar aprotic solvents like DMF, facilitated by bases such as KOH/MeOH .

-

Protection/Deprotection : Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used to protect the amino group during multi-step syntheses. Deprotection involves acidic (e.g., HCl) or oxidative (e.g., CAN) conditions .

Carboxylic Acid (-COOH)

-

Esterification : Reacts with alcohols in the presence of coupling agents (e.g., DCC/DMAP) to form esters.

-

Amidation : Forms amides with amines via carbodiimide-mediated activation .

-

Decarboxylation : Under thermal or photolytic conditions, the carboxylic acid undergoes decarboxylation to generate alkyl radicals, which can react with halogen donors (e.g., CCl₄) to yield halogenated products .

Difluoromethyl Group (-CF₂H)

-

Nucleophilic Displacement : The fluorine atoms can be displaced by strong nucleophiles (e.g., Grignard reagents) in SN2-type reactions.

-

Radical Reactions : The C-F bond participates in radical chain processes, such as halogen abstraction from polyhalomethanes (e.g., CCl₃Br), forming stable fluorinated intermediates .

Decarboxylative Halogenation

A critical pathway involves decarboxylation followed by halogenation:

-

Radical Initiation : Homolytic cleavage of the lead carboxylate complex generates a carbon-centered radical .

-

Chain Propagation : The radical reacts with halogen donors (e.g., CCl₄) to form alkyl halides and regenerate chain carriers .

Mechanistic Insights (from analogous systems):

| Step | Description | Key Intermediates | Conditions |

|---|---|---|---|

| 1 | Radical formation via decarboxylation | RCOO⁻ → R- + CO₂ | Thermal/UV light |

| 2 | Halogen abstraction | R- + CCl₄ → RCl + - CCl₃ | Halogen donor present |

| 3 | Chain termination | Radical recombination | Ambient temperature |

Stereoselective Alkylation

Studies on structurally related compounds (e.g., 2-amino-4,4,4-trifluorobutanoic acid) reveal:

-

Chiral Ni(II) complexes enable enantioselective alkylation (up to 99% ee) with trifluoroethyl iodide in DMF/KOH .

-

Optimal yields (>80%) are achieved at 0–5°C to minimize racemization .

Pharmaceutical Intermediates

-

The difluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in prodrug design .

-

Used to synthesize enzyme inhibitors (e.g., ornithine aminotransferase inhibitors) via Michael addition or ring-opening reactions .

Material Science

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure, characterized by the difluoromethyl group, enhances its reactivity and utility in creating diverse chemical entities. The presence of both an amino group and a carboxylic acid functional group allows it to participate in various reactions such as nucleophilic substitutions and esterifications.

Mechanism of Action

The difluoromethyl group significantly influences the compound's chemical properties, improving its lipophilicity and metabolic stability. This makes it an attractive building block for synthesizing pharmaceuticals targeting neurological disorders and metabolic diseases .

Biological Research Applications

Biochemical Studies

Research has indicated that 4-Amino-3-(difluoromethyl)-3-methylbutanoic acid hydrochloride interacts with biological systems by modulating enzyme activity and receptor binding. Its ability to form hydrogen bonds through the amino group enhances its binding affinity to various biological targets.

Neurotransmitter Modulation

Studies have shown that this compound can influence neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation. This suggests potential applications in treating mood disorders such as depression and anxiety.

Antimicrobial Properties

Preliminary research has demonstrated moderate antibacterial activity against several pathogenic strains, indicating its potential use as a natural antimicrobial agent. This property could lead to applications in developing new antibiotics.

Medical Applications

Drug Development

The compound is being explored for its therapeutic applications, particularly in drug development aimed at neurological conditions. Its unique structural features allow for modifications that can enhance efficacy and reduce side effects compared to existing treatments .

Case Studies

- Study on Neurotransmitter Effects: A study published in BMC Pharmacology and Toxicology investigated the effects of this compound on neurotransmitter levels in rat models. The results indicated significant alterations in serotonin and dopamine levels, suggesting potential therapeutic applications in mood disorders.

- Metabolic Pathway Analysis: Another study focused on the compound's role in metabolic pathways demonstrated its ability to enhance the activity of certain enzymes involved in amino acid metabolism, linking it to improved metabolic rates.

- Antimicrobial Activity Study: Research conducted by American Elements explored the antimicrobial properties of this compound, revealing its moderate antibacterial activity against several pathogenic strains.

Mechanism of Action

The mechanism of action of 4-Amino-3-(difluoromethyl)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its binding affinity and metabolic stability. The compound may inhibit enzymes or modulate receptor activity, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The compound belongs to a broader class of β-amino acid hydrochlorides with aromatic or fluorinated substituents. Key analogs include:

Structural and Functional Comparisons

Fluorination Patterns

- Difluoromethyl (-CF₂H): In the target compound, the -CF₂H group provides moderate electronegativity and steric bulk, balancing metabolic stability and solubility.

- Monohalogenated Phenyl Groups: Fluorophenibut () and chlorophenyl analogs (e.g., 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid HCl, ) exhibit simpler halogenation. Fluorine’s smaller size compared to chlorine reduces steric hindrance, favoring receptor interactions .

Steric and Electronic Effects

- This is absent in phenyl-substituted analogs (e.g., ).

- Chirality: Enantiomers like (R)- and (S)-configurations (e.g., ) exhibit distinct biological activities. For example, (S)-isomers often show higher GABA receptor affinity in fluorinated β-amino acids .

Pharmacological and Physicochemical Properties

Bioavailability and Metabolic Stability

- The difluoromethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., ) by resisting oxidative degradation .

- Hydrochloride Salt : Improves solubility relative to free acids, as seen in multiple analogs (e.g., ).

Antimicrobial and Neurological Activity

- Structural similarity to baclofen (4-Amino-3-(p-chlorophenyl)-butyric acid, a GABA_B agonist, ) implies possible neurological applications. Fluorination may fine-tune receptor binding or duration of action.

Biological Activity

4-Amino-3-(difluoromethyl)-3-methylbutanoic acid hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This compound is a derivative of amino acids, specifically designed to explore various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C5H10ClF2N1O2. Its structure features a difluoromethyl group, which is significant for its biological activity, potentially influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The difluoromethyl group enhances lipophilicity, which may improve cell membrane permeability and receptor binding affinity. This mechanism allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| P. aeruginosa | 18 | 64 µg/mL |

Neuroprotective Effects

Research has shown that this compound may exert neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to inhibit apoptotic pathways in neuronal cells, promoting cell survival under stress conditions.

- Case Study : In a study involving rat models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the difluoromethyl group significantly influence the biological activity of the compound. Variations in chain length and functional groups have been systematically analyzed to determine their effects on potency and selectivity.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development as a therapeutic agent.

Q & A

Q. Critical Parameters :

Advanced Synthesis: How can enantioselective synthesis be optimized to achieve high stereochemical purity?

Methodological Answer:

Enantioselective synthesis requires chiral catalysts or auxiliaries. Strategies include:

- Asymmetric Catalysis : Use of (R)- or (S)-BINOL-derived catalysts to control β-carbon stereochemistry, achieving enantiomeric excess (ee) >90% .

- Dynamic Kinetic Resolution : Combine flow chemistry with immobilized enzymes (e.g., lipases) to continuously separate enantiomers .

- Computational Screening : Quantum chemical calculations (DFT) predict optimal chiral environments, reducing trial-and-error experimentation .

Basic Characterization: Which spectroscopic methods effectively characterize the difluoromethyl group and stereochemistry?

Methodological Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Peaks at δ -110 to -120 ppm confirm difluoromethyl group presence .

- ¹H NMR : Splitting patterns (e.g., doublet of doublets) resolve methyl and amino protons .

- Mass Spectrometry (HRMS) : Exact mass (±0.001 Da) validates molecular formula (C₆H₁₁ClF₂NO₂) .

Advanced Characterization: How can computational methods resolve stereochemical ambiguities in experimental data?

Methodological Answer:

- Conformational Analysis : Molecular dynamics simulations (e.g., Gaussian09) model rotational barriers of the difluoromethyl group, identifying stable conformers .

- VCD (Vibrational Circular Dichroism) : Compares experimental and simulated spectra to assign absolute configuration .

- X-ray Crystallography : Heavy atom derivatives (e.g., Pt-complexes) enhance diffraction quality for ambiguous crystals .

Biological Activity (Basic): What in vitro assays assess interaction with neurotransmitter systems?

Methodological Answer:

- Radioligand Binding Assays : Compete with [³H]-GABA in rat brain homogenates to measure IC₅₀ values (nM range) .

- Electrophysiology : Patch-clamp recordings on hippocampal neurons quantify potentiation of GABAₐ receptor currents .

- Fluorescence Polarization : Tagged derivatives monitor binding kinetics to synaptic vesicles .

Biological Activity (Advanced): How to reconcile in vitro binding data with in vivo pharmacokinetic discrepancies?

Methodological Answer:

- Microdialysis Studies : Measure unbound compound concentrations in rodent CSF to correlate with receptor occupancy .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-acetyl derivatives) that contribute to efficacy .

- PBPK Modeling : Physiologically based pharmacokinetic models adjust for blood-brain barrier permeability (logBB >0.3) .

Data Contradictions: What validation strategies address conflicting receptor binding results?

Methodological Answer:

- Orthogonal Assays : Validate radioligand data with SPR (surface plasmon resonance) to rule out nonspecific binding .

- Negative Controls : Use enantiomers (e.g., (R)-isomer) to confirm stereospecific activity .

- Meta-Analysis : Apply statistical frameworks (e.g., Bayesian hierarchical models) to harmonize data across labs .

Separation Techniques: What methods purify stereoisomers of this compound?

Methodological Answer:

- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane:IPA gradients (90:10), achieving baseline separation (α >1.5) .

- Membrane Separation : Thin-film composite membranes (MWCO 500 Da) enrich enantiomers via differential diffusion rates .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with L-tartaric acid to isolate >99% ee product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.